![molecular formula C18H17ClN4O5S B15105008 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B15105008.png)
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxadiazole moiety, a piperazine ring, and a chlorophenoxy group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole moiety. This is followed by the introduction of the piperazine ring and the chlorophenoxy group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfoxides or sulfones, while reduction could produce various amines or alcohols.
Aplicaciones Científicas De Investigación
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring and chlorophenoxy group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one
- 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone
Uniqueness
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H17ClN4O5S |
|---|---|
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C18H17ClN4O5S/c19-13-4-6-14(7-5-13)27-12-17(24)22-8-10-23(11-9-22)29(25,26)16-3-1-2-15-18(16)21-28-20-15/h1-7H,8-12H2 |
Clave InChI |
QBRSYANOOQQNJD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC4=NON=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


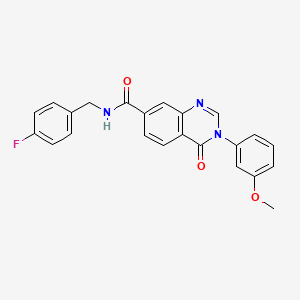
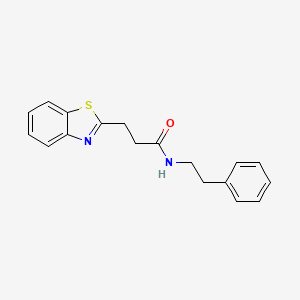
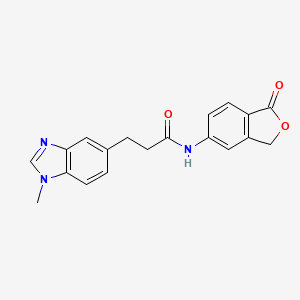
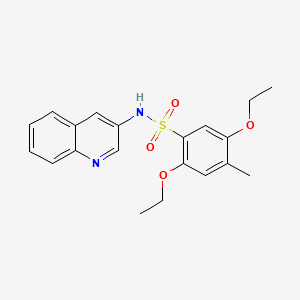
![3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15104958.png)
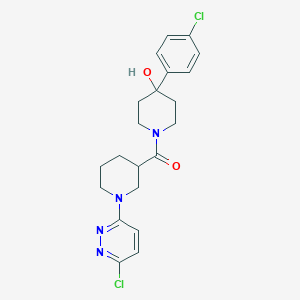
![4-{[4-(Cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B15104968.png)
![1-[4-(6,7-Dimethoxyquinazolin-4-yl)piperazin-1-yl]ethanone](/img/structure/B15104978.png)
![N-cyclopropyl-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B15104984.png)
![N-(carboxymethyl)-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B15104985.png)
![4-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B15104993.png)
![N-(2-fluorobenzyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15105003.png)
![5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxo-N-(pyridin-2-ylmethyl)pentanamide](/img/structure/B15105004.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide](/img/structure/B15105011.png)
